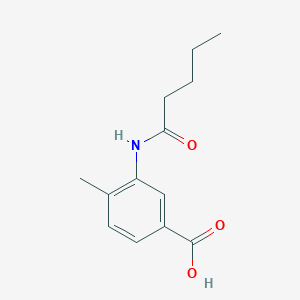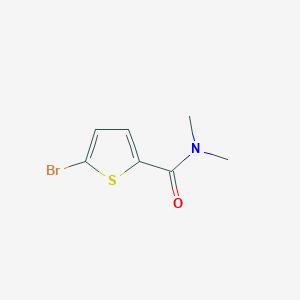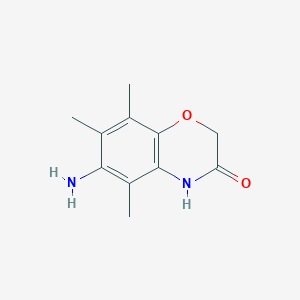![molecular formula C13H18ClNO2 B1285173 Chlorhydrate de (benzo[1,3]dioxol-5-ylméthyl)cyclopentylamine CAS No. 1158781-71-5](/img/structure/B1285173.png)
Chlorhydrate de (benzo[1,3]dioxol-5-ylméthyl)cyclopentylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of anticancer agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
Mode of Action
It is known that similar compounds interact with their targets, causing changes at the molecular level .
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to have antiproliferative activity against various cancer cell lines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzo[1,3]dioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the benzo[1,3]dioxole ring.
Alkylation: The benzo[1,3]dioxole ring is then alkylated with a suitable alkyl halide to introduce the cyclopentyl group.
Amination: The alkylated product is then subjected to amination to introduce the amine group.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzo[1,3]dioxole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzo[1,3]dioxole ring and have been studied for their anticancer properties.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also contain the benzo[1,3]dioxole ring and have shown potent growth inhibition properties against various cancer cell lines.
Uniqueness
Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride is unique due to its specific structure, which combines the benzo[1,3]dioxole ring with a cyclopentyl-amine moiety. This unique structure contributes to its distinct biochemical properties and potential therapeutic applications .
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-2-4-11(3-1)14-8-10-5-6-12-13(7-10)16-9-15-12;/h5-7,11,14H,1-4,8-9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQABFZPCDXEXIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC3=C(C=C2)OCO3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(3-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285095.png)
![[2-(Piperazin-1-ylmethyl)phenyl]methanol](/img/structure/B1285097.png)


![2-([1,1'-Biphenyl]-4-yloxy)ethylamine hydrochloride](/img/structure/B1285114.png)



![4-[(Isobutyrylamino)methyl]benzoic acid](/img/structure/B1285124.png)

![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride](/img/structure/B1285130.png)



